molecular formula C15H10ClFN2O B8509477 7-(Benzyloxy)-4-chloro-6-fluoroquinazoline

7-(Benzyloxy)-4-chloro-6-fluoroquinazoline

Cat. No. B8509477
M. Wt: 288.70 g/mol
InChI Key: IMOJTJCLDJBINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzyloxy)-4-chloro-6-fluoroquinazoline is a useful research compound. Its molecular formula is C15H10ClFN2O and its molecular weight is 288.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)-4-chloro-6-fluoroquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-4-chloro-6-fluoroquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(Benzyloxy)-4-chloro-6-fluoroquinazoline

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

4-chloro-6-fluoro-7-phenylmethoxyquinazoline

InChI

InChI=1S/C15H10ClFN2O/c16-15-11-6-12(17)14(7-13(11)18-9-19-15)20-8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

IMOJTJCLDJBINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)N=CN=C3Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(Benzyloxy)-6-fluoroquinazolin-4(1H)-one (2.00 g, 7.41 mmol) was taken up in phosphorus oxychloride (20 ml) and the reaction heated at reflux for 90 minutes. The reaction was cooled, azeotroped with toluene (2×50 ml) and taken up in dichloromethane (5 ml) The organic phase was washed with saturated aqueous sodium hydrogen carbonate solution and then dried over magnesium sulphate. Solvent evaporation in vacuo followed by drying of the solid in vacuo yielded 7-(benzyloxy)-4-chloro-6-fluoroquinazoline (1.50 g, 71% yield) as a pale yellow solid:
Name
7-(Benzyloxy)-6-fluoroquinazolin-4(1H)-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

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